4-Ethyl-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
- It belongs to the class of pyrrolidine derivatives and contains a pyrrolidine ring with a carboxylic acid group and an ethyl substituent.
- The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
4-Ethyl-2-oxopyrrolidine-3-carboxylic acid: is an organic compound with the chemical formula .
Preparation Methods
Synthetic Routes: The synthesis of 4-ethyl-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of an appropriate precursor with ethyl chloroformate or ethyl chloroacetate.
Reaction Conditions: The reaction is often carried out in the presence of a base (such as sodium hydroxide) to facilitate esterification.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent with the principles mentioned above.
Chemical Reactions Analysis
Reactivity: 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid can undergo various reactions, including
Common Reagents and Conditions: Reagents like ethyl chloroformate, sodium hydroxide, and appropriate solvents are commonly used.
Major Products: The major product is the ethyl ester of the carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
- The specific mechanism of action for 4-ethyl-2-oxopyrrolidine-3-carboxylic acid would depend on its intended application.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, it’s essential to explore related pyrrolidine derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-ethyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-4-3-8-6(9)5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
NXDIOAVJFNDHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(=O)C1C(=O)O |
Origin of Product |
United States |
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